p-Methoxybenzyl glycinate
CAS No.:
Cat. No.: VC13921596
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13NO3 |
---|---|
Molecular Weight | 195.21 g/mol |
IUPAC Name | (4-methoxyphenyl)methyl 2-aminoacetate |
Standard InChI | InChI=1S/C10H13NO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,6-7,11H2,1H3 |
Standard InChI Key | SPWRPPJAUUIADA-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)COC(=O)CN |
Introduction
Structural and Chemical Properties of p-Methoxybenzyl Glycinate
Molecular Identity
p-Methoxybenzyl glycinate (C₁₀H₁₃NO₃) has a molecular weight of 195.21 g/mol and the IUPAC name 2-[(4-methoxyphenyl)methylamino]acetic acid . Its structure consists of a glycine backbone with the amino group protected by a PMB moiety, which introduces steric bulk and electronic modulation to the molecule (Figure 1) .
Figure 1:
Physicochemical Data
-
Density: 1.173 g/cm³ (analogous to related PMB-protected compounds) .
-
Solubility: Soluble in polar organic solvents (e.g., DCM, DMF) and partially soluble in aqueous alkaline solutions .
-
pKa: The carboxylic acid group has an approximate pKa of 2.3, while the PMB-protected amine remains stable under basic conditions .
Synthetic Methodologies
Protection Strategy
The PMB group is introduced to glycine via nucleophilic substitution or acylation. A typical protocol involves:
-
Dissolving glycine in an inorganic alkaline solution (e.g., 1–20% NaOH or KOH) .
-
Reacting with p-methoxybenzyl chloride or Fmoc-OSu (for orthogonal protection) .
Table 1: Optimization of PMB Protection
Parameter | Optimal Range | Yield (%) |
---|---|---|
Reaction Time | 3–6 hours | 78–98 |
Solvent | DCM/THF | 85–95 |
Temperature | 20–30°C | 90 |
Deprotection Agent | TFA in DCM | 68–98 |
Data synthesized from . |
Deprotection Conditions
The PMB group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), achieving yields of 68–98% without affecting acid-labile functional groups .
Applications in Peptide Synthesis
Role as a Protecting Group
The PMB group’s stability under basic conditions and mild deprotection make it ideal for:
-
Solid-phase peptide synthesis (SPPS): Prevents racemization during coupling steps .
-
Orthogonal protection: Compatible with Fmoc/t-Bu strategies for complex peptide architectures .
Case Study: Synthesis of PMB-Protected Dipeptides
A 2025 study demonstrated the synthesis of PMB-Gly-Gly-OH via:
-
PMB protection of glycine.
-
Peptide coupling using HBTU/HOBt.
-
Deprotection with TFA:DCM (1:1) .
Yield: 92% (HPLC purity >99%) .
Comparative Analysis with Other Protecting Groups
Table 2: PMB vs. Common Amino-Protecting Groups
Group | Stability (Basic) | Deprotection Method | Cost (USD/g) |
---|---|---|---|
PMB | High | TFA/DCM | 12.50 |
Fmoc | Low | Piperidine | 18.00 |
Boc | Moderate | TFA/DCM | 9.80 |
Acetyl | High | Strong acid/base | 2.30 |
Data from . |
The PMB group offers a balance between stability and mild deprotection, outperforming Fmoc in cost-effectiveness for large-scale syntheses .
Recent Advances and Industrial Relevance
Green Chemistry Approaches
A 2024 patent (CN101654473A) highlighted aqueous-phase PMB protection using 1–20% NaOH, reducing organic solvent use by 40% while maintaining yields >80% .
Pharmaceutical Applications
PMB-glycinate derivatives are intermediates in antiviral agents (e.g., remdesivir analogs), where selective deprotection is critical for bioactivity .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume